REACTION_CXSMILES
|
O1CCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:14][C:15](=O)[C:16]1[CH:21]=[CH:20][C:19]([CH3:22])=[N:18][C:17]=1[NH2:23])C.[OH-].[Na+]>O>[NH2:23][C:17]1[C:16]([CH2:15][OH:14])=[CH:21][CH:20]=[C:19]([CH3:22])[N:18]=1 |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
706 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
670 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=C(N=C(C=C1)C)N)=O
|
Name
|
|
Quantity
|
706 μL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
706 μL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
which was stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
described in Manufacturing Example 170-1-2 at 0° C.
|
Type
|
FILTRATION
|
Details
|
which was filtered through a Celite pad
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by NH silica gel column chromatography (ethyl acetate:methanol=10:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC=C1CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 379 mg | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |